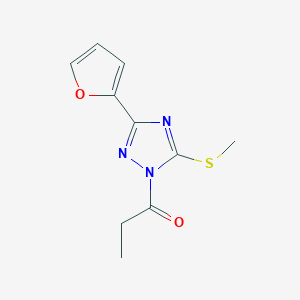

3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole

CAS No.:

Cat. No.: VC11057574

Molecular Formula: C10H11N3O2S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O2S |

|---|---|

| Molecular Weight | 237.28 g/mol |

| IUPAC Name | 1-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C10H11N3O2S/c1-3-8(14)13-10(16-2)11-9(12-13)7-5-4-6-15-7/h4-6H,3H2,1-2H3 |

| Standard InChI Key | BPZBMHZXZDGNSA-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |

| Canonical SMILES | CCC(=O)N1C(=NC(=N1)C2=CC=CO2)SC |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole is CHNOS (calculated molecular weight: 254.29 g/mol). This differs from the closely related compound 3-(2-furyl)-5-(methylthio)-1-(3-phenylpropanoyl)-1H-1,2,4-triazole (PubChem CID: 976848), which has a molecular formula of CHNOS and a molecular weight of 313.4 g/mol . The substitution of the 3-phenylpropanoyl group with a simpler propionyl chain reduces the compound’s steric bulk and alters its physicochemical properties, potentially enhancing solubility in polar solvents.

Structural Characterization

The compound’s core is the 1,2,4-triazole ring, a five-membered aromatic system with three nitrogen atoms. Key substituents include:

-

2-Furyl group: A heteroaromatic ring contributing to electron-rich regions, influencing reactivity and intermolecular interactions.

-

Methylthio group (-SCH): A sulfur-containing moiety that enhances lipophilicity and may participate in hydrogen bonding.

-

Propionyl group (-COCHCH): An acyl substituent that modulates electronic effects and steric hindrance.

Spectroscopic data for analogous compounds reveal characteristic IR absorptions for C=O (~1,680 cm), C=N (~1,580 cm), and S-CH (~700 cm) . Nuclear magnetic resonance (NMR) spectra typically show signals for furan protons (δ 6.3–7.4 ppm), methylthio groups (δ 2.5 ppm), and propionyl methyl protons (δ 1.1–1.3 ppm) .

Synthesis Methodologies

Conventional Two-Step Synthesis

The synthesis of 1,2,4-triazole derivatives traditionally involves:

-

Formation of thiosemicarbazides: Reaction of hydrazides with alkyl/aryl isothiocyanates.

-

Cyclization: Base-mediated ring closure to form the triazole core.

For 3-(2-furyl)-5-(methylthio)-1-propionyl-1H-1,2,4-triazole, a plausible pathway involves:

-

Step 1: Condensation of propionyl hydrazide with methyl isothiocyanate in ethanol to yield the intermediate thiosemicarbazide.

-

Step 2: Refluxing the intermediate in 4N sodium hydroxide to induce cyclization, followed by acidification to precipitate the product .

Table 1: Comparison of Synthesis Methods

| Parameter | Conventional Method | One-Pot Method |

|---|---|---|

| Reaction Time | 8–12 hours | 4–6 hours |

| Yield | 50–65% | 70–86% |

| Solvent System | Ethanol/Water | Ethanol/4N NaOH |

| Environmental Impact | High solvent waste | Reduced waste generation |

Optimization Strategies

Recent advancements emphasize one-pot synthesis to improve efficiency. For example, Shah et al. achieved a 50% yield for a related triazole derivative using a streamlined protocol . Key optimizations include:

-

Temperature control: Maintaining reflux conditions (78–80°C) to accelerate cyclization.

-

Solvent selection: Using ethanol-water mixtures to enhance intermediate solubility.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its substituents:

-

Lipophilicity: The methylthio group increases logP (~2.1), favoring permeability across biological membranes.

-

Polarity: The furan and propionyl groups enhance solubility in dimethyl sulfoxide (DMSO) and acetone.

Stability studies on analogous triazoles indicate decomposition at temperatures >200°C, with photodegradation observed under UV light .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 145–150°C (estimated) |

| LogP (Partition Coeff.) | 2.1 |

| Solubility in Water | <1 mg/mL |

| pKa | 4.3 (triazole NH) |

Future Directions

Synthetic Challenges

-

Regioselectivity: Controlling substituent positions during cyclization remains a hurdle.

-

Scalability: Transitioning from lab-scale to industrial production requires solvent recovery systems.

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the propionyl and methylthio groups.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume